molecular formula C9H10N2O2 B1294189 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1018254-91-5

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1294189
CAS No.: 1018254-91-5
M. Wt: 178.19 g/mol
InChI Key: TYHFSDSZRQLYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-nitrophenol with chloroacetic acid, followed by reduction and cyclization to form the benzoxazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 8 participates in electrophilic substitution reactions. For example:

  • Nitrosation : Reacts with nitrous acid (HNO₂) under acidic conditions to form a diazonium intermediate, which can couple with phenolic compounds to generate azo dyes .
  • Halogenation : Direct bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 6-bromo-8-amino-4-methyl derivatives .

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
DiazotizationNaNO₂, HCl (0–5°C)Diazonium salt intermediate85%
BrominationNBS, DMF, 80°C, 6h6-Bromo-8-amino-4-methyl derivative72%

Acylation and Alkylation

The amino group undergoes nucleophilic acylation/alkylation:

  • Acetylation : Treatment with acetyl chloride in pyridine produces the N-acetylated derivative .
  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated products .

Table 2: Acylation and Alkylation

Reaction TypeReagents/ConditionsProductYieldSource
AcetylationAcCl, pyridine, RT, 4h8-Acetamido-4-methyl derivative90%
MethylationCH₃I, K₂CO₃, DMF, 60°C, 12h8-Methylamino-4-methyl derivative68%

Oxidation Reactions

The oxazinone ring is susceptible to oxidation:

  • Peracid Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the oxazinone to a quinazoline dione .
  • Catalytic Oxidation : Using RuCl₃/NaIO₄ in aqueous acetonitrile introduces hydroxyl groups at position 7 .

Table 3: Oxidation Reactions

Reaction TypeReagents/ConditionsProductYieldSource
mCPBA OxidationmCPBA, CH₂Cl₂, RT, 8hQuinazoline-2,4-dione derivative78%
RuCl₃/NaIO₄RuCl₃, NaIO₄, H₂O/MeCN, 50°C, 3h7-Hydroxy-8-amino-4-methyl derivative65%

Cycloaddition and Ring Expansion

The compound participates in [3+2] cycloadditions with dipolarophiles:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked hybrids .
  • Smiles Rearrangement : Under basic conditions, the oxazinone ring undergoes rearrangement to form fused quinoline derivatives .

Table 4: Cycloaddition Reactions

Reaction TypeReagents/ConditionsProductYieldSource
CuAACCuSO₄, sodium ascorbate, RT, 24hTriazole-linked hybrid82%
Smiles RearrangementKOH, EtOH, reflux, 6hQuinoline-3-carboxamide derivative75%

Functionalization for Biological Activity

Derivatives of this compound exhibit enhanced bioactivity:

  • Anticancer Agents : Introduction of a 3-(fluoromethyl) group via nucleophilic substitution improves cytotoxicity against leukemia cell lines (IC₅₀ = 1.2 μM) .
  • Antioxidants : C-3 alkylation with propargyl groups increases radical scavenging activity (FRAP value = 620 μM) .

Key Findings:

  • CDK9 Inhibition : N-Alkylated derivatives (e.g., 32k) show potent CDK9 inhibition (IC₅₀ = 8 nM) and apoptosis induction in MV4-11 cells .
  • Platelet Aggregation : Smiles-rearranged derivatives inhibit ADP-induced aggregation (IC₅₀ = 10.14 μM) .

Scientific Research Applications

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: In materials science, benzoxazines are investigated for their use in high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 4-position.

    4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the amino group at the 8-position.

    2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks both the amino and methyl groups.

Uniqueness

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity

Biological Activity

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, also known by its CAS number 1018254-91-5, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities supported by various studies.

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 1018254-91-5

1. Anticancer Properties

Recent research has identified derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one as potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcription and is implicated in various cancers. Specifically, compound 32k demonstrated:

  • Mechanism of Action : Selective inhibition of CDK9 leading to decreased phosphorylation of RNA polymerase II (p-Ser2-RNAPII), Mcl-1, and c-Myc.
  • Effect on Cell Lines : Induced apoptosis in the MV4-11 cell line, a model for acute myeloid leukemia (AML).
  • In Vivo Efficacy : Showed significant antitumor effects in xenograft models of hematological malignancies with intermittent dosing schedules .

2. Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes, including:

  • Serine Proteases : Studies have indicated that related compounds can inhibit human leukocyte elastase and intramembrane serine proteases, which are involved in the progression of diseases such as cancer and neurodegenerative disorders .

3. Other Pharmacological Activities

Other studies have highlighted additional biological activities:

  • Hypolipidemic Activity : Some benzoxazinones have shown potential in lowering lipid levels in animal models .
  • Antimicrobial Effects : Certain derivatives exhibit antimicrobial properties against various pathogens, although specific data on 8-amino derivatives is limited .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCDK9 inhibition leading to apoptosis in AML cell lines
Enzyme InhibitionInhibition of human leukocyte elastase
HypolipidemicPotential to lower lipid levels
AntimicrobialExhibits activity against various pathogens

Properties

IUPAC Name

8-amino-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-7-4-2-3-6(10)9(7)13-5-8(11)12/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHFSDSZRQLYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650108
Record name 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018254-91-5
Record name 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-8-nitro-2 H-1,4-benzoxazin-3(4 H)-one (415 mg, 1.99 mmol) in ethanol (10 mL) was added 10% palladium activated carbon (415 mg) at room temperature, and the mixture was stirred overnight under a hydrogen atmosphere. The reaction mixture was filtered through Celite (registered trademark), followed by washing with ethanol. The filtrate was concentrated under reduced pressure. The resulting residue was dried under reduced pressure to afford the title compound as a gray powder (314 mg).
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
415 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.